molecular formula C10H13NO3 B2690999 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid CAS No. 1554107-83-3

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid

Cat. No. B2690999
CAS RN: 1554107-83-3
M. Wt: 195.218
InChI Key: BEYMWEGJHMFOTQ-UHFFFAOYSA-N
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Description

The compound “2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid” is a chemical with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as 4-Benzoxazoleacetic acid, 4,5,6,7-tetrahydro-2-methyl- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Chemical Transformations

Research has demonstrated various synthetic methods to create derivatives of benzoxazolone, which includes 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid. One study explored the synthesis of acetic acid hydrazide containing 5-methyl-2-benzoxazolinone, leading to the formation of thiosemicarbazide derivatives, triazole rings, thiadiazole rings, and arylidene hydrazides through different chemical reactions. These compounds showed potential in analgesic, anti-inflammatory, and antimicrobial activities (Salgın-Gökşen et al., 2007).

Esterification and Polyethylene Glycol Conjugates

Another study involved the esterification of 2-benzoxazolon-3-yl-acetic acid with diethylene glycol, triethylene glycol, and polyethylene glycols, resulting in monoesters with variable physicochemical properties. These conjugates demonstrated utility in various applications, including as substrates in enzymatic reactions (Mincheva et al., 1994).

Biological and Pharmaceutical Applications

Antimicrobial and Antioxidant Activities

The synthesis of novel compounds from 2-benzoxazolone derivatives has shown promising antimicrobial and antioxidant properties. For instance, a study on the synthesis of benzoxazole derivatives highlighted their potential antimicrobial activity against a range of pathogens, indicating their relevance in developing new antimicrobial agents (Balaswamy et al., 2012).

Anti-inflammatory Properties

Compounds derived from 2-benzoxazolone have also been evaluated for their anti-inflammatory activities. Research on benzoxazoleacetic acid derivatives indicated some compounds exhibited anti-inflammatory activity comparable or superior to existing anti-inflammatory drugs, suggesting their potential in treating inflammation-related conditions (Dunwell & Evans, 1977).

Mechanism of Action

Target of Action

The primary targets of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound It is plausible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways and have downstream effects.

Result of Action

The molecular and cellular effects of the action of This compound Related compounds, such as indole derivatives, are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.

properties

IUPAC Name

2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYMWEGJHMFOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCCC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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